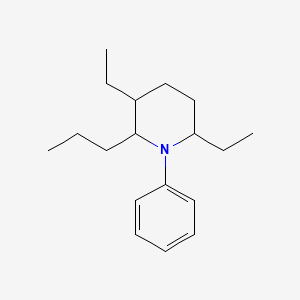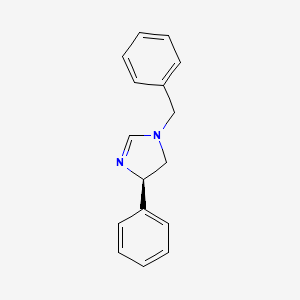
3,6-Diethyl-1-phenyl-2-propylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethyl-1-phenyl-2-propylpiperidine is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the synthesis of various pharmaceuticals due to their biological activity and structural versatility .
Vorbereitungsmethoden
The synthesis of 3,6-Diethyl-1-phenyl-2-propylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand provides a regioselective and mild method for the preparation of six-membered N-heterocycles with an aromatic substituent . Industrial production methods often involve multi-step synthesis processes that include hydrogenation, cyclization, and functionalization reactions .
Analyse Chemischer Reaktionen
3,6-Diethyl-1-phenyl-2-propylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,6-Diethyl-1-phenyl-2-propylpiperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In medicine, piperidine derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as Alzheimer’s and Parkinson’s . In the industry, these compounds are used in the development of new materials and as intermediates in chemical synthesis .
Wirkmechanismus
The mechanism of action of 3,6-Diethyl-1-phenyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
3,6-Diethyl-1-phenyl-2-propylpiperidine can be compared with other similar piperidine derivatives, such as 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine . While both compounds share a similar core structure, their substituents and functional groups can lead to differences in their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
144482-54-2 |
|---|---|
Molekularformel |
C18H29N |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
3,6-diethyl-1-phenyl-2-propylpiperidine |
InChI |
InChI=1S/C18H29N/c1-4-10-18-15(5-2)13-14-16(6-3)19(18)17-11-8-7-9-12-17/h7-9,11-12,15-16,18H,4-6,10,13-14H2,1-3H3 |
InChI-Schlüssel |
KHHUJWXFABMCSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(CCC(N1C2=CC=CC=C2)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)


![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)



![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)
![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)

